Antiviral Activity Against Dengue Virus Type 2: Head-to-Head Comparison with Ribavirin
(2E)-3-(2-Furyl)-2-phenylacrylic acid demonstrates antiviral activity against Dengue Virus type 2 with an EC50 of 1.4 µM and a selectivity index (SI) of 57.7 [1]. This compares favorably to the standard antiviral ribavirin, which exhibits an EC50 of 13.5 µM in the same assay [1].
| Evidence Dimension | Antiviral potency (EC50) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | EC50 = 1.4 µM, SI = 57.7 |
| Comparator Or Baseline | Ribavirin: EC50 = 13.5 µM |
| Quantified Difference | Approximately 9.6-fold lower EC50 (higher potency) and SI of 57.7 vs. not reported for ribavirin |
| Conditions | Dengue Virus type 2 in vitro assay |
Why This Matters
For researchers developing anti-dengue therapies, this compound offers a nearly 10-fold improvement in potency over the standard-of-care comparator, potentially reducing the required dose and improving the therapeutic window.
- [1] PMC. (2018). Table 1: Biological Activity of Selected Cinnamic Acid Derivatives. Medicines, 5(3), 81. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6165314/table/medicines-05-00081-t001/ View Source
